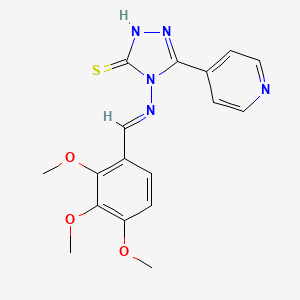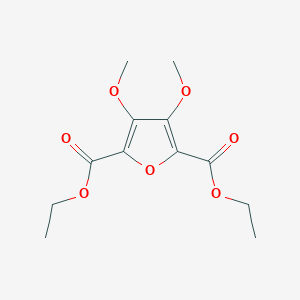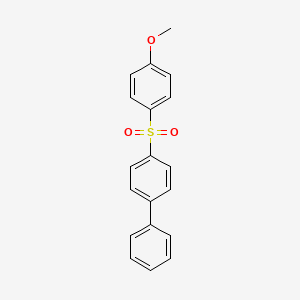![molecular formula C13H13NO4 B11962551 (4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B11962551.png)
(4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-Dimethoxy-benzylidene)-2-methyl-4H-oxazol-5-one is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of oxazoles, which are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. The presence of the 3,4-dimethoxybenzylidene group imparts specific chemical properties that make it an interesting subject for research and industrial applications.
Preparation Methods
The synthesis of 4-(3,4-Dimethoxy-benzylidene)-2-methyl-4H-oxazol-5-one typically involves the condensation of 3,4-dimethoxybenzaldehyde with 2-methyl-4H-oxazol-5-one under basic conditions. A common method includes the use of sodium hydroxide as a catalyst, where the reactants are stirred at room temperature to form the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-(3,4-Dimethoxy-benzylidene)-2-methyl-4H-oxazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The methoxy groups on the benzylidene ring can undergo nucleophilic substitution reactions, often using reagents like halides or amines.
Condensation: The compound can participate in aldol condensation reactions, forming β-hydroxy ketones or aldehydes.
Common reagents and conditions for these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or methanol. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(3,4-Dimethoxy-benzylidene)-2-methyl-4H-oxazol-5-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research has explored its potential as an anticancer agent, given its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 4-(3,4-Dimethoxy-benzylidene)-2-methyl-4H-oxazol-5-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, inhibiting or activating biological pathways. For example, it may inhibit enzymes involved in cancer cell proliferation, leading to reduced tumor growth .
Comparison with Similar Compounds
Similar compounds to 4-(3,4-Dimethoxy-benzylidene)-2-methyl-4H-oxazol-5-one include other benzylidene derivatives and oxazole compounds. Examples include:
N,N′-bis(3,4-dimethoxybenzylidene)-2,2-dimethylpropane-1,3-diamine: A Schiff base derived from 3,4-dimethoxybenzaldehyde.
2-(3,4-dimethoxybenzylidene)-1-indanone: A product of aldol condensation involving 3,4-dimethoxybenzaldehyde.
The uniqueness of 4-(3,4-Dimethoxy-benzylidene)-2-methyl-4H-oxazol-5-one lies in its specific structural arrangement, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C13H13NO4 |
|---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
(4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C13H13NO4/c1-8-14-10(13(15)18-8)6-9-4-5-11(16-2)12(7-9)17-3/h4-7H,1-3H3/b10-6- |
InChI Key |
ABAKBSGPUNJZIZ-POHAHGRESA-N |
Isomeric SMILES |
CC1=N/C(=C\C2=CC(=C(C=C2)OC)OC)/C(=O)O1 |
Canonical SMILES |
CC1=NC(=CC2=CC(=C(C=C2)OC)OC)C(=O)O1 |
solubility |
36.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11962468.png)

![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-furohydrazide](/img/structure/B11962476.png)
![ethyl (2E)-2-[2-(acetyloxy)benzylidene]-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11962491.png)
![(3Z)-1-Benzyl-5-bromo-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11962495.png)



![2-methoxy-4-{(E)-[(3-phenyl-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)imino]methyl}phenyl acetate](/img/structure/B11962514.png)


![6-Amino-3-methyl-4-[5-(2,4,6-trichlorophenyl)-2-furyl]-1,4-dihydropyrano[2,3-C]pyrazole-5-carbonitrile](/img/structure/B11962558.png)
![Oxazolo[5,4-b]pyridine, 7-(4-methoxyphenyl)-2,5-diphenyl-](/img/structure/B11962562.png)

